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Compound of Interest

Compound Name:
4,7-Dichloro-2-(piperidin-1-

yl)benzo[d]thiazole

CAS No.: 863001-29-0

Cat. No.: B2934470

Get Quote

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is

a cornerstone of medicinal chemistry.[1][2] This heterocyclic scaffold is considered a "privileged

structure" due to its ability to interact with a diverse array of biological targets, leading to a

broad spectrum of pharmacological activities.[3][4] Its rigid, planar structure and rich electronic

properties allow for varied modifications, making it an ideal starting point for designing novel

therapeutic agents.[2] Benzothiazole derivatives have demonstrated significant potential as

anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[5][6][7]

The drug Riluzole, a 2-aminobenzothiazole derivative used to treat amyotrophic lateral

sclerosis (ALS), stands as a prominent example of the scaffold's clinical success and

neuroprotective capabilities.[1][8]

The substitution at the 2-position of the benzothiazole ring is a critical determinant of its

biological activity. Introducing a piperidine moiety at this position creates the 2-(piperidin-1-

yl)benzo[d]thiazole scaffold. This modification is not merely an arbitrary addition; the piperidine

ring, a saturated heterocycle, imparts specific and advantageous physicochemical properties. It

often enhances solubility, modulates lipophilicity, and provides a three-dimensional

conformation that can facilitate precise interactions within the binding pockets of target
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proteins, such as kinases and enzymes.[9] This guide provides a comprehensive exploration of

the synthesis, multifaceted applications, and structure-activity relationships of this promising

class of compounds.

Synthetic Strategies for 2-(Piperidin-1-
yl)benzo[d]thiazole Derivatives
The construction of the 2-(piperidin-1-yl)benzo[d]thiazole core is typically achieved through

nucleophilic aromatic substitution. A common and efficient method involves the reaction of a 2-

halobenzothiazole intermediate with piperidine.

A representative synthetic workflow is outlined below. The initial step often involves the

synthesis of a substituted 2-aminobenzothiazole, which is then converted to a 2-

bromobenzothiazole via a Sandmeyer-type reaction using copper(II) bromide and an alkyl

nitrite. The subsequent reaction with piperidine, often in the presence of a base, yields the final

product.
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Step 1: Bromination

Step 2: Nucleophilic Substitution

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate

Ethyl 2-bromobenzo[d]thiazole-6-carboxylate

  CuBr₂, t-BuONO, Acetonitrile

Ethyl 2-bromobenzo[d]thiazole-6-carboxylate

Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate

  Cs₂CO₃, DMF, 100°C

Piperidine

  Cs₂CO₃, DMF, 100°C

Click to download full resolution via product page

Caption: General workflow for synthesizing 2-(piperidin-1-yl)benzothiazoles.

Experimental Protocol: Synthesis of Ethyl 2-(piperidin-1-
yl)benzo[d]thiazole-6-carboxylate
This protocol is adapted from established synthetic methodologies for similar derivatives.[10]

Step 1: Synthesis of Ethyl 2-bromobenzo[d]thiazole-6-carboxylate

To a solution of ethyl 2-aminobenzo[d]thiazole-6-carboxylate (1 equivalent) in acetonitrile,

add copper(II) bromide (1 equivalent).

Add tert-butyl nitrite (1 equivalent) to the mixture.
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Stir the reaction mixture at room temperature for approximately 16 hours, monitoring

progress via Thin Layer Chromatography (TLC).

Upon completion, dilute the mixture with ethyl acetate.

Wash the organic layer sequentially with 1.5N HCl, water, and brine solution.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. The resulting crude product is typically used in the next step without further

purification.

Step 2: Synthesis of Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate

Dissolve the crude ethyl 2-bromobenzo[d]thiazole-6-carboxylate from Step 1 in

dimethylformamide (DMF).

Add cesium carbonate (Cs₂CO₃, 1.5 equivalents) as a base.

Add piperidine (1.1 equivalents) to the mixture.

Heat the reaction mixture to 100°C for 3 hours.

After cooling to room temperature, purify the product using column chromatography to obtain

the final compound.[10]

Therapeutic Applications and Mechanisms of Action
The 2-(piperidin-1-yl)benzo[d]thiazole scaffold has been explored across several key

therapeutic areas, demonstrating significant potential due to its ability to modulate critical

biological pathways.

Anticancer Activity
Benzothiazole derivatives are a well-established class of anticancer agents, and the inclusion

of a piperidine moiety often enhances this activity.[11][12] These compounds exert their effects

by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival

signaling, and angiogenesis.
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Mechanism of Action: Kinase Inhibition A primary mechanism of action for many benzothiazole-

based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell

signaling pathways frequently dysregulated in cancer.[3] Derivatives of this scaffold have been

designed as inhibitors of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth

Factor Receptor 2 (VEGFR2), which are key players in cell cycle progression and tumor

angiogenesis, respectively.[13]

Furthermore, the PI3K/AKT/mTOR pathway, a central signaling cascade that promotes cell

growth and survival, is a common target.[3][4] By inhibiting kinases within this pathway, 2-

(piperidin-1-yl)benzo[d]thiazole derivatives can effectively induce apoptosis and halt tumor

progression.
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Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.
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Antiproliferative Activity Data The cytotoxic effects of benzothiazole derivatives are commonly

evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration

(IC₅₀) is a key metric for potency.

Compound Class Cancer Cell Line IC₅₀ (µM) Key Insights

Benzothiazole-Thiol

Derivative (7e)
A549 (Lung Cancer) 0.044

Potent activity linked

to apoptosis induction.

[14]

Benzothiazole-Thiol

Derivative (7e)

SW620 (Colon

Cancer)
0.0043

Demonstrates high

potency against colon

cancer cells.[12][14]

Benzothiazole-

Piperazine (17)
HepG2 (Liver Cancer) 8

Piperazine derivatives

show significant

activity.[11][12]

2-

Aminobenzothiazole-

TZD (20)

MCF-7 (Breast

Cancer)
8.27

Hybrid molecules

show promising

inhibitory effects.[1]

2-

Aminobenzothiazole-

TZD (20)

HCT-116 (Colon

Cancer)
7.44

Effective against

multiple cancer cell

types.[1]

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a standard colorimetric

method to assess the viability and proliferation of cells.[3][15]

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5x10³

cells/well and incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100

µM) in the appropriate cell culture medium. Remove the old medium from the wells and add

the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a

positive control.

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO₂.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the

yellow MTT to a purple formazan.

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g.,

DMSO) to each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The

absorbance is directly proportional to the number of viable cells.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[3]

2-(Piperidin-1-yl)benzo[d]thiazole derivatives have emerged as a promising class of

compounds with potent activity against a range of pathogenic bacteria and fungi.[16][17]

Mechanism of Action: DNA Gyrase Inhibition One identified mechanism for the antibacterial

action of related heterocyclic compounds is the inhibition of DNA gyrase.[18] This essential

bacterial enzyme is responsible for managing DNA topology during replication. Its inhibition

leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. This

mechanism is attractive as DNA gyrase is absent in humans, offering a selective target.

Antimicrobial Activity Data The efficacy of antimicrobial agents is quantified by the Minimum

Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible

microbial growth.
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Compound Class Microorganism MIC (µg/mL) Key Insights

2-(Piperazin-1-

yl)naphtho-thiazole

(PNT)

S. aureus 2.5

Piperazine-containing

analogs show strong

activity.[18]

2-(Piperazin-1-

yl)naphtho-thiazole

(PNT)

MRSA 6.7

Effective against

methicillin-resistant

strains.[18]

6-Benzyloxy-2-

aminobenzothiazole

(1e)

C. albicans 8

Bulky groups at the 6-

position can enhance

antifungal activity.[19]

6-Substituted-2-

aminobenzothiazole

(1o)

C. parapsilosis 4

Demonstrates potent

activity against

pathogenic yeast.[19]

Neuroprotective Applications in Alzheimer's Disease
Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial

pathology, including cholinergic deficiency, amyloid-beta (Aβ) plaque formation, and oxidative

stress.[8] The "one-target, one-molecule" approach has had limited success, leading to the

development of Multi-Target-Directed Ligands (MTDLs) that can address multiple pathological

pathways simultaneously.[8] The 2-(piperidin-1-yl)benzo[d]thiazole scaffold is well-suited for

designing such MTDLs.[9][20]

Mechanism of Action: A Multi-Target Approach Derivatives have been designed to concurrently

inhibit key enzymes and modulate receptors involved in AD progression:

Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and

butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter

acetylcholine in the brain, which is crucial for cognitive function.[8]

Histamine H₃ Receptor (H₃R) Antagonism: H₃R antagonists can enhance the release of

multiple neurotransmitters, including acetylcholine and dopamine, thereby offering pro-

cognitive effects.[8]
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Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B, an enzyme that degrades

dopamine and contributes to oxidative stress, can be neuroprotective.[8]

Cholinergic System Histaminergic System Dopaminergic System
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Caption: Multi-target approach of benzothiazole derivatives in Alzheimer's Disease.

Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-(piperidin-1-yl)benzo[d]thiazole scaffold has yielded crucial

insights into the relationship between chemical structure and biological activity.

Substitutions on the Benzothiazole Ring: The nature and position of substituents on the

benzothiazole core significantly impact potency.

6-Position: Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g.,

-F, -NO₂) at this position have both been shown to enhance anticancer activity, indicating a

complex role for electronic effects.[4] Large, bulky groups like benzyloxy can also increase

antifungal potency.[19]
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Modifications at the 2-Position:

The piperidine ring itself is often crucial. For antibacterial activity against S. aureus,

analogs containing an N-propyl imidazole moiety attached to the 2-amino group were

found to be critical for activity.[17]

The choice between a 2-amino and a 2-mercapto group can differentiate activity, with 2-

mercapto derivatives often showing better antibacterial effects and 2-amino derivatives

favoring antifungal activity.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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